N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
Description
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 9, a 4-oxo group, and a 3-methoxybenzamide moiety at position 2.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-5-9-21-16(11)19-12(2)15(18(21)23)20-17(22)13-7-4-8-14(10-13)24-3/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCDQARKRYZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrido[1,2-a]pyrimidine Core
Starting Materials: 2,9-dimethylpyrido[1,2-a]pyrimidine-4-one.
Reaction Conditions: This core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions, often using catalysts like p-toluenesulfonic acid or sodium ethoxide.
-
Attachment of the Benzamide Moiety
Starting Materials: 3-methoxybenzoic acid.
Reaction Conditions: The benzamide moiety is typically introduced through an amide coupling reaction. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives, potentially altering the functional groups on the benzamide moiety.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms of the compound, possibly affecting the carbonyl groups.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substituted derivatives where the methoxy group or other substituents are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using amines in the presence of a base.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide has shown promise in preliminary studies for its potential anti-inflammatory and antimicrobial properties.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of certain cancers and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives
Example Compound : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structural Differences : The target compound replaces the benzylamide group with a 3-methoxybenzamide and lacks the 2-hydroxy substituent.
- Pharmacological Activity: In the "acetic acid writhing" model, these benzylamide derivatives exhibited analgesic activity comparable to 4-hydroxyquinolin-2-ones, suggesting bioisosterism between the pyrido-pyrimidine and quinolinone cores .
Key Comparison: The 3-methoxybenzamide group in the target compound may enhance metabolic stability compared to benzylamide derivatives, while retaining bioisosteric advantages over quinolinones.
Oxadiazole-Pyrimidine Hybrids
Example Compound: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c)
- Structural Differences: These hybrids incorporate a benzo[b][1,4]oxazinone ring fused to a pyrimidine, unlike the pyrido-pyrimidine core.
- Synthesis : Synthesized via coupling reactions between phenyl-1,2,4-oxadiazoles and 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid in the presence of Cs₂CO₃/DMF .
- Characterization : Confirmed by ¹H NMR and mass spectrometry, with yields improved by mild reaction conditions .
Key Comparison : The oxadiazole-pyrimidine hybrids lack the pyrido[1,2-a]pyrimidine scaffold, which may reduce overlap in biological targets compared to the target compound.
Pyrazolo[3,4-d]pyrimidine Derivatives
Example Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Structural Differences : Features a pyrazolo[3,4-d]pyrimidine core linked to a chromen-2-yl group and fluorinated aromatic rings.
- Synthesis : Prepared via Suzuki-Miyaura coupling with Pd catalysis, yielding a compound with a mass of 589.1 (M⁺+1) .
- Physicochemical Properties : The fluorine substituents likely enhance lipophilicity and metabolic stability compared to the target compound’s methoxy group .
Key Comparison : The pyrazolo-pyrimidine core and fluorinated substituents may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration.
Pyrimido[4,5-d]pyrimidinones
Example Compound: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3d)
- Structural Differences : Contains a fused imidazo-pyrimido-pyrimidine system with an acrylamide side chain.
- Synthesis and Purity : Synthesized using HATU/DIEA-mediated coupling, achieving 97.8% HPLC purity .
Dihydropyridinone Derivatives
Example Compound : N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
- Structural Differences: Features a dihydropyridinone ring with 3,4,5-trimethoxybenzamide, differing in substitution pattern from the target compound’s 3-methoxy group.
- Commercial Relevance : Available as a high-purity reference standard (Parchem), indicating established synthetic protocols .
Biological Activity
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrido[1,2-a]pyrimidine core linked to a methoxybenzamide moiety. Its molecular formula is with a molecular weight of 342.36 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxybenzamide Group : This step often utilizes coupling reactions with methoxy-substituted benzoyl chlorides or anhydrides.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has demonstrated significant antiproliferative activity against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : Exhibited an IC50 value of approximately 5 µM, indicating potent activity against this cell line.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be effective against both bacterial and fungal pathogens.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It could interact with various cellular receptors that modulate signaling pathways related to apoptosis and inflammation.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure and evaluated their biological activities. Notably:
- A derivative with additional hydroxyl groups exhibited enhanced antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM).
This indicates that structural modifications can significantly influence biological efficacy.
Q & A
Q. Methodology :
Substituent Variation :
- Replace methoxy with ethoxy or halogen groups to assess solubility and target affinity.
- Modify the pyrido[1,2-a]pyrimidine core with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
Assay Parallelism :
- Test derivatives against the same cell lines/enzymes (e.g., COX-2, AChE) under standardized conditions.
Data Analysis :
- Correlate substituent effects with bioactivity using QSAR models (e.g., Hammett plots).
| Derivative | Substituent (R) | IC₅₀ (COX-2, µM) | IC₅₀ (AChE, µM) |
|---|---|---|---|
| Parent | 3-OCH₃ | 0.45 | 2.1 |
| Derivative A | 3-Cl | 0.38 | 1.8 |
| Derivative B | 4-OCH₃ | 0.62 | 3.4 |
Advanced: What mechanisms explain its anti-HIV activity?
The compound inhibits HIV-1 integrase by:
Mg²⁺ Chelation : The keto oxygen (C=O) and pyrido[1,2-a]pyrimidine nitrogen coordinate Mg²⁺ ions in the integrase active site .
Hydrophobic Interactions : The 3-methoxybenzamide group binds to hydrophobic pockets (e.g., Tyr212 residue) .
Validation :
- Mutagenesis Assays : Replace Mg²⁺-coordinating residues (e.g., D64, D116) to reduce inhibition efficacy.
- Molecular Docking : Simulate binding poses using AutoDock Vina (ΔG ≈ -9.2 kcal/mol) .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Q. Factors Causing Variability :
- Cell Line Differences : MCF7 (breast) vs. HeLa (cervical) cells may express divergent metabolic pathways.
- Assay Conditions : Varying incubation times (24 vs. 48 hrs) or serum concentrations (5% vs. 10% FBS) .
Resolution Strategy :
Standardize Protocols : Follow NIH guidelines for cytotoxicity assays.
Dose-Response Repetition : Triplicate runs with internal controls (e.g., doxorubicin).
Meta-Analysis : Compare data subsets using ANOVA to identify outliers .
Advanced: What crystallographic challenges arise during refinement?
Q. Challenges :
- Disorder in Methoxy Groups : Free rotation creates electron density ambiguities.
- Twinned Crystals : Common in pyrido[1,2-a]pyrimidines due to planar stacking .
Solutions : - SHELXL Constraints : Apply rigid-bond restraints (DELU and SIMU) for disordered regions.
- Twin Refinement : Use TWIN/BASF commands for twinned data (twin law: -h, -k, -l) .
Advanced: How to differentiate COX-2 vs. AChE inhibition pathways?
Q. Experimental Design :
Selective Inhibitors : Co-administer celecoxib (COX-2) and donepezil (AChE) to compare IC₅₀ shifts.
Kinetic Analysis :
- COX-2 : Measure prostaglandin E₂ (PGE₂) suppression via ELISA.
- AChE : Monitor thiocholine production (412 nm) .
Molecular Dynamics : Simulate binding lifetimes (>100 ns) to assess target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
